Aminohexylgeldanamycin
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Overview
Description
Aminohexylgeldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. It is known for its potent inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein involved in the folding and stabilization of various client proteins. This compound exhibits significant antiangiogenic and antitumor activities, making it a valuable compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminohexylgeldanamycin is synthesized through the modification of geldanamycin. The process involves the introduction of an aminohexyl group to the geldanamycin molecule. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting groups are used to shield reactive sites on the geldanamycin molecule.
Introduction of the aminohexyl group: The aminohexyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and reaction time. The final product is purified using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Aminohexylgeldanamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the quinone moiety of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Aminohexylgeldanamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of HSP90 and its effects on protein folding.
Biology: The compound is employed in cell biology to investigate the role of HSP90 in cellular processes such as apoptosis, cell cycle regulation, and stress response.
Medicine: this compound is explored for its potential in cancer therapy, particularly in targeting prostate cancer cells. It has shown promise in inhibiting tumor growth and angiogenesis.
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Aminohexylgeldanamycin exerts its effects by binding to the ATP/ADP-binding pocket of HSP90. This binding inhibits the chaperone function of HSP90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis .
Comparison with Similar Compounds
Aminohexylgeldanamycin is compared with other geldanamycin derivatives such as:
17-AAG (17-allylamino-17-demethoxygeldanamycin): Known for its improved solubility and reduced toxicity compared to geldanamycin.
17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin): Exhibits better aqueous solubility and potential for oral administration.
Geldanamycin: The parent compound, known for its potent antitumor activity but limited by hepatotoxicity
This compound stands out due to its specific modifications that enhance its antiangiogenic and antitumor properties while maintaining potent HSP90 inhibition .
Properties
Molecular Formula |
C34H52N4O8 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42)/b13-11-,21-12+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |
InChI Key |
FEKZHEHNADINKB-OLLHKAICSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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